molecular formula C13H14Cl2N4O B5835560 N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B5835560
M. Wt: 313.18 g/mol
InChI Key: YQVIQYUBUPBNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in 1958 by Bayer AG and has since been widely used in agricultural and environmental research.

Mechanism of Action

N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea inhibits the electron transport chain in photosystem II of chloroplasts, which results in the disruption of the photosynthetic process. This leads to a decrease in ATP production and an accumulation of electrons, which can cause damage to the chloroplasts and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to affect a wide range of physiological processes in plants, including growth, development, and stress responses. It has also been found to alter the composition of chloroplast membranes and affect the synthesis of chlorophyll and other pigments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea in lab experiments is its specificity for photosystem II, which allows for the selective inhibition of photosynthesis. However, it is important to note that this compound can also have off-target effects and may not be suitable for all experimental systems.

Future Directions

1. Investigating the role of N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea in regulating plant responses to abiotic stresses such as drought and high salinity.
2. Developing new herbicides based on the structure of this compound that have improved specificity and reduced off-target effects.
3. Studying the effects of this compound on other physiological processes in plants, such as respiration and protein synthesis.
4. Investigating the potential use of this compound as a tool for studying the role of photosynthesis in other organisms, such as algae and cyanobacteria.

Synthesis Methods

N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea can be synthesized through a multi-step process starting with the reaction of 3,4-dichloroaniline with methyl isocyanate to form 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with 1,3-dimethyl-4-amino-1H-pyrazole to yield this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea has been extensively used in scientific research to study the mechanism of photosynthesis in plants. It is also used as a tool to investigate the role of photosynthesis in various physiological processes such as growth, development, and stress responses in plants.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-8-9(7-19(2)18-8)6-16-13(20)17-10-3-4-11(14)12(15)5-10/h3-5,7H,6H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVIQYUBUPBNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.